molecular formula C18H10F4N2O4S B2612689 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 303152-57-0

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2612689
CAS No.: 303152-57-0
M. Wt: 426.34
InChI Key: HAWNCQFFZLHKMC-UHFFFAOYSA-N
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Description

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the carboxamide group. The fluorine and nitro groups are then added through electrophilic aromatic substitution reactions. The trifluoromethyl group is introduced using radical trifluoromethylation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly involving the fluorine and nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The presence of the trifluoromethyl and nitro groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the combination of its functional groups and the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2O4S/c19-13-9-12(24(26)27)5-6-14(13)28-15-7-8-29-16(15)17(25)23-11-3-1-10(2-4-11)18(20,21)22/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWNCQFFZLHKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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